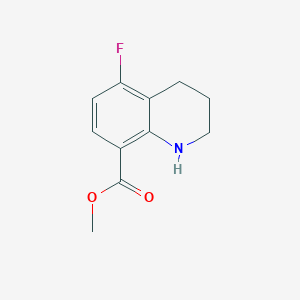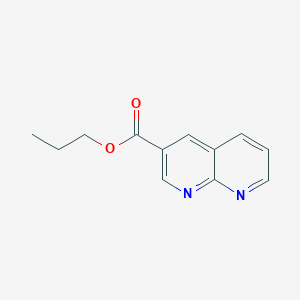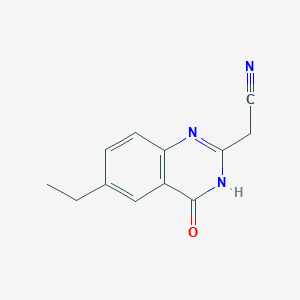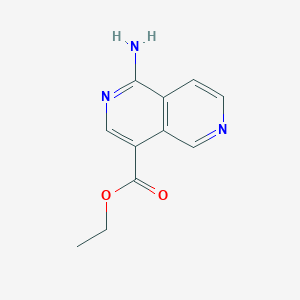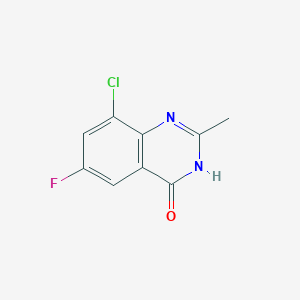
1,8-Diacetylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Naphthalene-1,8-diyl)diethanone is an organic compound with the molecular formula C14H12O2 and a molar mass of 212.24 g/mol It is characterized by a naphthalene core with two ethanone groups attached at the 1 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Naphthalene-1,8-diyl)diethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Naphthalene-1,8-diyl)diethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Naphthalene-1,8-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 1,8-naphthalenedicarboxylic acid.
Reduction: Formation of 1,1’-(Naphthalene-1,8-diyl)diethanol.
Substitution: Formation of brominated or nitrated derivatives of naphthalene.
Applications De Recherche Scientifique
1,1’-(Naphthalene-1,8-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Naphthalene-1,8-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Naphthalene-2,7-diyl)diethanone: Similar structure but with ethanone groups at the 2 and 7 positions.
1,1’-(Biphenyl-4,4’-diyl)diethanone: Contains a biphenyl core instead of naphthalene.
1,1’-(Anthracene-9,10-diyl)diethanone: Features an anthracene core with ethanone groups at the 9 and 10 positions.
Uniqueness
1,1’-(Naphthalene-1,8-diyl)diethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
10371-76-3 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-(8-acetylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)12-7-3-5-11-6-4-8-13(10(2)16)14(11)12/h3-8H,1-2H3 |
Clé InChI |
FQORHEMAUBKTGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
